Cas no 2148678-52-6 (2-amino-3-(6-chloropyridazin-3-yl)propanamide)

2-Amino-3-(6-chloropyridazin-3-yl)propanamide is a chloropyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 6-chloropyridazin-3-yl moiety linked to a propanamide backbone, offering versatility as a synthetic intermediate. The compound’s chlorinated pyridazine core enhances reactivity, making it valuable for further functionalization in drug discovery or crop protection agent development. The presence of both amino and amide functional groups allows for diverse chemical modifications, facilitating the synthesis of biologically active analogs. This compound is particularly useful in medicinal chemistry for targeting enzyme inhibition or receptor modulation due to its heterocyclic framework. High purity and well-defined synthesis routes ensure consistency for research applications.
2-amino-3-(6-chloropyridazin-3-yl)propanamide structure
2148678-52-6 structure
商品名:2-amino-3-(6-chloropyridazin-3-yl)propanamide
CAS番号:2148678-52-6
MF:C7H9ClN4O
メガワット:200.625559568405
CID:5896680
PubChem ID:165507190

2-amino-3-(6-chloropyridazin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(6-chloropyridazin-3-yl)propanamide
    • 2148678-52-6
    • EN300-1300914
    • インチ: 1S/C7H9ClN4O/c8-6-2-1-4(11-12-6)3-5(9)7(10)13/h1-2,5H,3,9H2,(H2,10,13)
    • InChIKey: MWOVKDUWBGHYTD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CC(C(N)=O)N)N=N1

計算された属性

  • せいみつぶんしりょう: 200.0464886g/mol
  • どういたいしつりょう: 200.0464886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 94.9Ų

2-amino-3-(6-chloropyridazin-3-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300914-250mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
250mg
$972.0 2023-09-30
Enamine
EN300-1300914-10000mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
10000mg
$4545.0 2023-09-30
Enamine
EN300-1300914-500mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
500mg
$1014.0 2023-09-30
Enamine
EN300-1300914-5000mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
5000mg
$3065.0 2023-09-30
Enamine
EN300-1300914-1.0g
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
1g
$0.0 2023-06-06
Enamine
EN300-1300914-50mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
50mg
$888.0 2023-09-30
Enamine
EN300-1300914-1000mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
1000mg
$1057.0 2023-09-30
Enamine
EN300-1300914-100mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
100mg
$930.0 2023-09-30
Enamine
EN300-1300914-2500mg
2-amino-3-(6-chloropyridazin-3-yl)propanamide
2148678-52-6
2500mg
$2071.0 2023-09-30

2-amino-3-(6-chloropyridazin-3-yl)propanamide 関連文献

2-amino-3-(6-chloropyridazin-3-yl)propanamideに関する追加情報

2-Amino-3-(6-Chloropyridazin-3-Yl)Propanamide: A Comprehensive Overview

2-Amino-3-(6-chloropyridazin-3-yl)propanamide (CAS No. 2148678-52-6) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and functional groups, offers a wide range of applications and research opportunities. In this article, we will delve into its properties, synthesis methods, and recent advancements in its utilization across various industries.

The molecular structure of 2-amino-3-(6-chloropyridazin-3-yl)propanamide is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and an amino group attached to the propanamide chain. This arrangement imparts the compound with distinct electronic and steric properties, making it highly versatile for various chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials and bioactive molecules.

One of the most promising applications of 2-amino-3-(6-chloropyridazin-3-yl)propanamide lies in its role as an intermediate in drug discovery. Researchers have explored its ability to form bioisosteres and pharmacophores, which are critical in designing molecules with enhanced bioavailability and efficacy. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases.

In addition to its pharmacological applications, 2-amino-3-(6-chloropyridazin-3-yl)propanamide has found utility in materials science. Its ability to form stable coordination complexes has made it a valuable component in the development of novel catalysts and sensors. A recent breakthrough reported in *Nature Materials* showcased its use as a ligand in metalloporphyrin-based sensors for detecting trace amounts of heavy metals in water.

The synthesis of 2-amino-3-(6-chloropyridazin-3-yl)propanamide involves a multi-step process that typically begins with the preparation of the pyridazine derivative. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. These methods not only ensure the scalability of the synthesis but also pave the way for further functionalization of the molecule.

Another area where 2-amino-3-(6-chloropyridazin-3-yl)propanamide has shown promise is in organic electronics. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A 2024 paper in *Advanced Functional Materials* detailed how this compound can be integrated into OLED architectures to enhance device efficiency and stability.

Furthermore, 2-amino-3-(6-chloropyridazin-3-yl)propanamide has been investigated for its potential in green chemistry. Its ability to participate in catalytic cycles under mild conditions reduces the environmental footprint associated with traditional chemical processes. This aligns with global efforts to develop sustainable chemical practices and highlights the compound's role as a "green" intermediate.

In conclusion, 2-amino-3-(6-chloropyridazin-3-yl)propanamide (CAS No. 2148678-52-6) is a multifaceted compound with applications spanning drug discovery, materials science, and organic electronics. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in advancing modern chemistry and technology.

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